molecular formula C18H20F3N3O3 B6110211 (3,4-Dimethylpiperazin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone

(3,4-Dimethylpiperazin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone

Cat. No.: B6110211
M. Wt: 383.4 g/mol
InChI Key: PWDNHYCAHPISGQ-UHFFFAOYSA-N
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Description

(3,4-Dimethylpiperazin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone is a complex organic compound that features a piperazine ring substituted with dimethyl groups, an oxazole ring, and a trifluoromethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylpiperazin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl halides.

    Synthesis of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Attachment of the Trifluoromethylphenoxy Group: This step involves nucleophilic substitution reactions where the trifluoromethylphenoxy group is introduced using suitable phenol derivatives and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, converting it to dihydrooxazole derivatives.

    Substitution: The trifluoromethylphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (3,4-Dimethylpiperazin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound is investigated for its potential medicinal properties, including its ability to interact with specific enzymes and receptors. This makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3,4-Dimethylpiperazin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethylpiperazin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone: is similar to other piperazine derivatives and oxazole-containing compounds.

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar due to the presence of aromatic rings and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a piperazine ring, oxazole ring, and trifluoromethylphenoxy group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(3,4-dimethylpiperazin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3/c1-12-10-24(7-6-23(12)2)17(25)16-9-15(27-22-16)11-26-14-5-3-4-13(8-14)18(19,20)21/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDNHYCAHPISGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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